

Reactive Blue 198: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Reactive Blue 198

Cat. No.: B1167401

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Introduction

Reactive Blue 198, identified by the CAS number 124448-55-1, is a synthetic dye belonging to the triphenodioxazine class of chromophores.^[1] It is widely recognized for its application in the textile industry for dyeing cellulosic fibers such as cotton and viscose, owing to its ability to form strong, covalent bonds with the substrate, resulting in excellent wash fastness.^{[2][3]} Beyond its industrial use, **Reactive Blue 198** also serves as a model compound in environmental studies focused on dye degradation and wastewater treatment.^[2] Its potential applications in biotechnology, including biosensors and bioremediation, are areas of ongoing investigation.^[2] This document provides a detailed technical guide on the core chemical and physical properties of **Reactive Blue 198**, along with experimental protocols for its synthesis and analysis.

Core Data Presentation

The following table summarizes the key quantitative data for **Reactive Blue 198**.

Property	Value	Reference
CAS Number	124448-55-1	[1] [2] [4]
Molecular Formula	C ₄₁ H ₃₀ Cl ₄ N ₁₄ Na ₄ O ₁₄ S ₄	[1] [4]
Molecular Weight	1304.80 g/mol	[1] [4]
Appearance	Dark blue powder	[1] [5]
Solubility in Water	60 g/L	[1]
Molecular Structure Class	Triphenodioxazine	[1]

Experimental Protocols

Synthesis of Reactive Blue 198

The synthesis of **Reactive Blue 198** is a multi-step process involving condensation and diazotization reactions. The general procedure is as follows:

Materials:

- 2-chloro-5-nitrobenzenesulfonic acid
- Ethylenediamine
- Tetrachlorobenzoquinone
- Cyanuric chloride
- m-Aminobenzenesulfonic acid
- Sodium nitrite
- Hydrochloric acid
- Sodium carbonate (soda ash)

Procedure:

- First Condensation and Reduction: 2-chloro-5-nitrobenzenesulfonic acid is condensed with ethylenediamine. Following this, the nitro group is reduced to an amino group.[6]
- Formation of the Dioxazine Intermediate: The product from the previous step is then condensed with tetrachlorobenzoquinone to form the dioxazine intermediate.[6]
- Second Condensation: The dioxazine intermediate is subsequently condensed with cyanuric chloride.[6] The reaction is typically carried out at a controlled temperature of 0-5°C and a pH of 6.0-6.5, maintained by the addition of a soda ash solution. The reaction is allowed to proceed for approximately 4.5 hours.[7]
- Final Condensation: The final step involves the condensation of the product from the second condensation with m-aminobenzenesulfonic acid to yield the crude **Reactive Blue 198**. [6] This reaction is often warmed to 30-35°C, and the pH is maintained at 7.0-7.5 with soda ash for about 3 hours.[7]
- Purification: The crude product is purified through salting out, followed by filtration and drying to obtain the final product.[6]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A kinetic study of the hydrolysis of **Reactive Blue 198** can be performed using reverse-phase HPLC.

Instrumentation and Columns:

- HPLC system with a UV-Vis detector
- C-18 reverse-phase column (e.g., 250x4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Tetrabutylammonium bromide

- Ammonium dihydrogen phosphate
- Deionized water
- Hydrochloric acid (0.1N)

Mobile Phase and Gradient:

- Solvent A: 100% acetonitrile containing 0.025M tetrabutylammonium bromide (as an ion-pairing agent).
- Solvent B: A mixture of 30 parts Solvent A and 70 parts deionized water containing 0.05M ammonium dihydrogen phosphate.
- A gradient elution method is employed.

Sample Preparation:

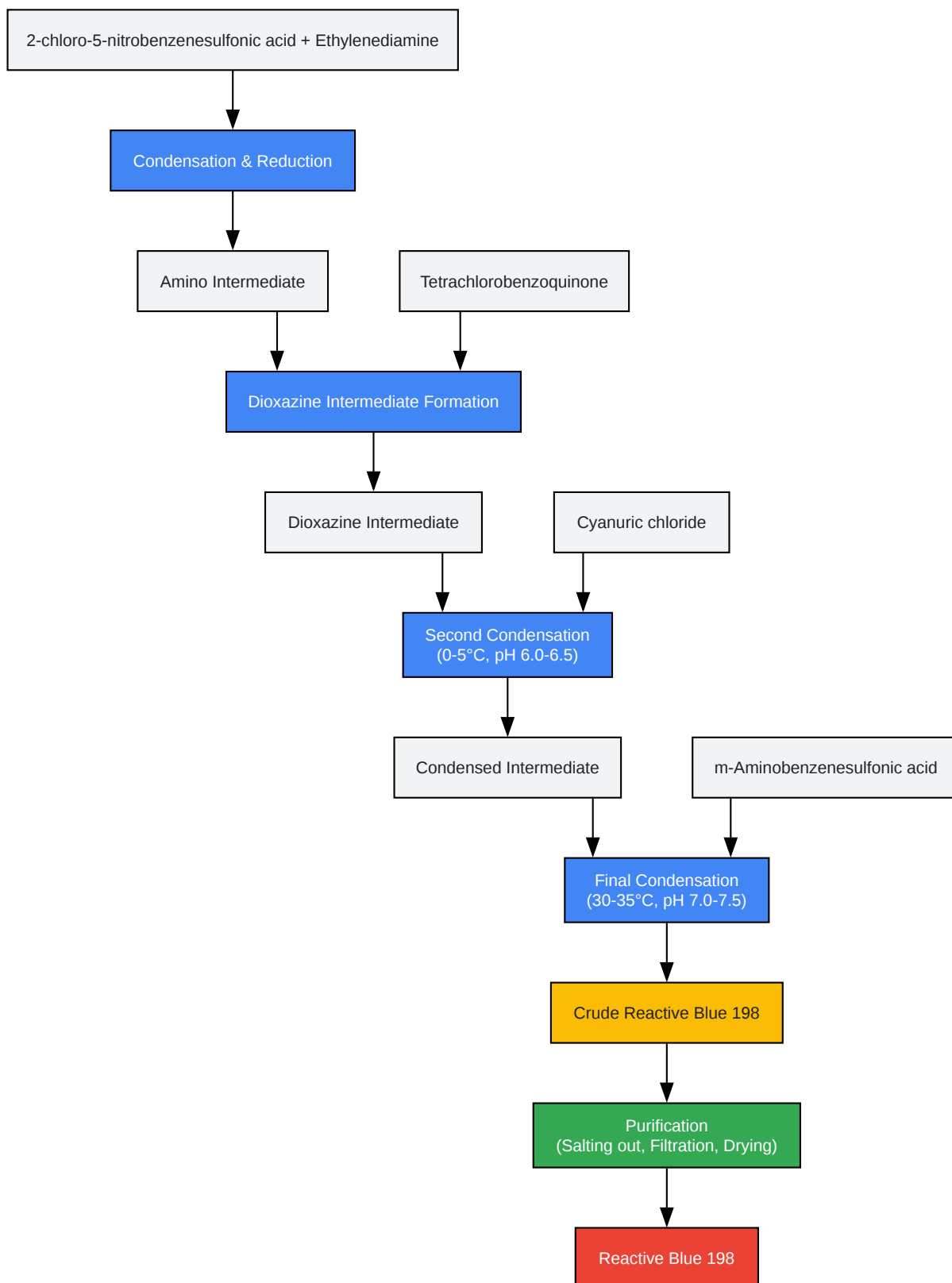
- Dye baths containing aqueous solutions of **Reactive Blue 198** at desired concentrations (e.g., 0.5%, 1%, 2%) are prepared with appropriate amounts of alkali and salt.
- Aliquots (e.g., 10 ml) are withdrawn from the dye bath at specific time intervals.
- The reaction is immediately quenched by neutralizing the aliquot to pH 7 with 0.1N HCl to prevent further hydrolysis.
- The samples are diluted to a known volume with deionized water.
- The solution is filtered through a 0.45 μm pore size filter paper before injection.

Analysis:

- An injection volume of 20 μl is used for each sample.
- The analysis is carried out at room temperature.
- The separation of hydrolyzed and unhydrolyzed dye is monitored by the detector, and the percentage of hydrolyzed dye can be determined from the peak areas in the chromatogram.

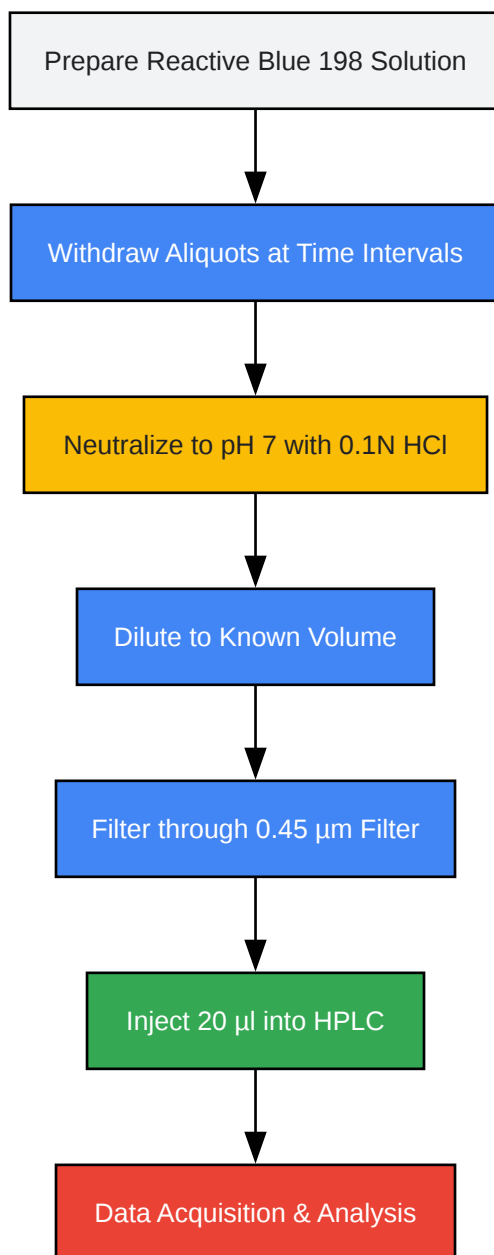
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Mandatory Visualizations



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Caption: Synthesis workflow for **Reactive Blue 198**.



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Caption: HPLC analysis workflow for **Reactive Blue 198**.

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